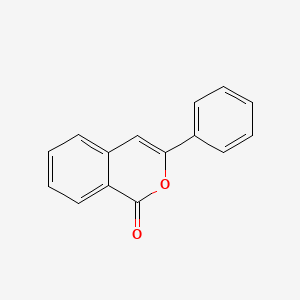

3-Phenyl-1H-isochromen-1-one

Overview

Description

3-Phenyl-1H-isochromen-1-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. It is structurally related to isocoumarins and is known for its antioxidant and antiplatelet properties .

Preparation Methods

The synthesis of 3-Phenyl-1H-isochromen-1-one typically involves several steps. One common method is the Sonogashira coupling followed by 6-endo-dig cyclization . This method involves the coupling of a phenylacetylene with an appropriate halide, followed by cyclization to form the isochromenone structure. Another method involves the O-acylation of (2-carboxybenzyl)-triphenylphosphonium bromide followed by an intramolecular Wittig reaction . These methods are known for their high yields and functional group tolerance.

Chemical Reactions Analysis

Rhodium(III)-Catalyzed Annulation

Rhodium-catalyzed reactions between benzoic acids and internal alkynes yield 3-phenyl-1H-isochromen-1-one derivatives. For example, 8-chloro-3-phenyl-1H-isochromen-1-one is synthesized with 99% yield under N₂ at 100°C .

Substitution Reactions

Electrophilic substitution on the phenyl ring is facilitated by alkyllithium reagents (e.g., s-BuLi, n-BuLi). For instance:

-

Treatment with 1,2-dibromoethane generates 3-hydroxyindanone derivatives (34–60% yields) .

-

Bromination introduces halogens at specific positions, enabling further functionalization .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| s-BuLi + 1,2-dibromoethane | 3a (3-hydroxyindanone) | 60% | THF, 0°C → rt |

| i-PrLi | 3d (3-hydroxyindanone) | 34% | THF, 0°C → rt |

6-endo-dig Cyclization

This compound derivatives are synthesized via Sonogashira coupling followed by 6-endo-dig cyclization . This method is critical for constructing the isochromenone core.

Formation of Indanone Derivatives

Reaction with alkyllithium reagents (e.g., MeLi, n-BuLi) leads to cyclization products such as 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one .

Oxidation

Oxidative pathways (e.g., using KMnO₄) can generate quinones, though detailed studies on this compound oxidation are sparse.

Key Reaction Pathways

A comparative analysis of reaction pathways is summarized below:

Challenges and Limitations

Scientific Research Applications

Chemistry

- Scaffold for Synthesis : The compound serves as a scaffold for synthesizing other bioactive molecules, enabling the exploration of new chemical entities with potential therapeutic applications.

Biology

- Antioxidant Activity : Research indicates that 3-Phenyl-1H-isochromen-1-one exhibits strong antioxidant properties. In vitro studies have shown that several analogues of this compound demonstrate antioxidant activities significantly higher than ascorbic acid, particularly in the DPPH assay .

| Compound | Antioxidant Activity (DPPH Assay) |

|---|---|

| This compound Analogues | 7x - 16x more potent than ascorbic acid |

Medicine

- Antiplatelet Activity : The compound has shown promise as an antiplatelet agent. In studies, it was found to inhibit arachidonic acid-induced platelet aggregation effectively, with some analogues exhibiting up to 7-fold greater activity compared to aspirin .

| Compound | Antiplatelet Activity (Compared to Aspirin) |

|---|---|

| Selected Analogues | Up to 7x more potent |

Industry

- Fluorescent Materials : Due to its photoluminescent properties, derivatives of this compound are being explored for use in fluorescent materials, which could have applications in sensors and imaging technologies.

Study on Antioxidant and Antiplatelet Activities

A comprehensive study evaluated various analogues of this compound for their antioxidant and antiplatelet activities. The results indicated that several compounds exhibited superior activity compared to established antioxidants and antiplatelet agents like aspirin. The structure-activity relationship (SAR) analysis revealed specific functional groups that enhance these activities.

In Silico Studies

Molecular docking studies further validated the experimental findings by illustrating how these compounds interact with biological targets at the molecular level. This approach aids in understanding the mechanisms behind their biological effects and guides future drug design efforts .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant and antiplatelet activities. It inhibits platelet aggregation induced by arachidonic acid and cyclooxygenase-1 enzyme . The antioxidant activity is attributed to its ability to scavenge free radicals, as demonstrated in various assays .

Comparison with Similar Compounds

3-Phenyl-1H-isochromen-1-one is unique due to its dual antioxidant and antiplatelet activities. Similar compounds include:

Isocoumarins: Known for their antioxidant properties.

Flavonoids: Another class of compounds with antioxidant activities.

Coumarins: Structurally related and also exhibit various biological activities.

Biological Activity

3-Phenyl-1H-isochromen-1-one is a compound that has garnered attention in recent years for its significant biological activities, particularly as an antioxidant and antiplatelet agent . This article explores the mechanisms, effects, and research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

This compound (C₁₅H₁₀O₂) features a phenyl group attached to an isochromenone structure. Its molecular formula indicates a complex arrangement that contributes to its biological activity. The compound has been synthesized through various methods, including oxidation of alkynes and other organic reactions .

Target Enzymes:

The primary targets of this compound include:

- Cyclooxygenase-1 (COX-1) : This enzyme plays a crucial role in the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and platelet aggregation.

Mode of Action:

The compound inhibits COX-1 activity and arachidonic acid-induced platelet aggregation, leading to reduced inflammation and blood clot formation .

Antioxidant Activity

This compound exhibits potent antioxidant properties. In various assays, it has demonstrated the ability to scavenge free radicals effectively.

Comparison with Ascorbic Acid:

In studies, several analogues of this compound showed antioxidant activities that were 7-fold to 16-fold more potent than ascorbic acid, indicating its potential as a superior antioxidant .

Antiplatelet Activity

The antiplatelet effects of this compound are notable, with several analogues displaying activity 7 times greater than aspirin in inhibiting AA-induced platelet aggregation. This suggests its potential for therapeutic applications in cardiovascular diseases .

Case Studies

A study evaluated the anticancer properties of sulfonamide derivatives of this compound but found no significant cytotoxicity against cancer cell lines. This highlights the need for further exploration into its anticancer potential .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has provided insights into how structural modifications can enhance its biological activities. The findings indicate that specific substitutions on the isochromenone scaffold can lead to improved antioxidant and antiplatelet effects .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Phenyl-1H-isochromen-1-one, and how can reaction yields be optimized?

this compound is commonly synthesized via triflic acid-mediated cyclization of ortho-alkynylbenzoates or intramolecular halolactonization using reagents like PhICl. Key steps include:

- Cyclization conditions : Triflic acid promotes sequential cyclization at room temperature, yielding 84% of the product (mp 83–84°C) .

- Halolactonization : PhICl-mediated reactions achieve 83% yield (mp 87–88°C), with purification via silica gel chromatography (2% EtOAc/PE) .

- Optimization : Control reaction time, temperature, and stoichiometry of electrophilic reagents to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

- ¹H NMR : Characteristic signals include δ 8.22–8.33 ppm (aromatic protons adjacent to the carbonyl group) and δ 6.85–6.98 ppm (isochromenone ring proton) .

- ¹³C NMR : Key peaks at δ 162.4 (carbonyl carbon) and δ 153.6 (oxygen-bearing carbon) confirm lactone ring formation .

- IR : Strong absorption bands near 1641 cm⁻¹ (C=O stretch) and 1494–1544 cm⁻¹ (aromatic C=C) .

Q. What crystallographic tools are recommended for resolving structural ambiguities in isochromenone derivatives?

- SHELX programs : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. These programs handle high-resolution or twinned data and are compatible with modern crystallographic pipelines .

- H-atom parameterization : Geometrically constrain H atoms (C–H = 0.95–1.00 Å) during refinement to improve accuracy .

Q. How can researchers ensure reproducibility of spectral data for this compound across different laboratories?

- Standardized protocols : Use identical NMR solvents (e.g., CDCl₃) and spectrometers (e.g., 400–600 MHz) to minimize variability .

- Cross-validation : Compare melting points (83–88°C) and spectral data with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies in aromatic proton shifts (e.g., δ 7.36–7.42 vs. δ 7.43–7.54) may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts.

- Conformational dynamics : Rotameric equilibria in solution may split signals .

- Resolution : Use higher-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping peaks .

Q. What strategies are effective for modifying the this compound scaffold to enhance bioactivity?

- Substituent introduction : Replace the phenyl group with fluorobenzyl or chlorophenyl groups via Friedel-Crafts acylation or Suzuki coupling .

- Lactone ring functionalization : Introduce trifluoromethyl or hydroxy groups at position 7 to alter electronic properties .

- Validation : Use X-ray crystallography to confirm regioselectivity and avoid steric clashes .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Optimize transition states for cyclization reactions using Gaussian or ORCA software.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .

- Validation : Cross-check computational results with experimental kinetic data .

Q. What experimental designs are critical for studying the stability of this compound under varying conditions?

- Stress testing : Expose the compound to heat (60–80°C), light, and humidity, then monitor degradation via HPLC .

- Kinetic studies : Use Arrhenius plots to predict shelf-life at room temperature.

- Byproduct analysis : Characterize decomposition products (e.g., hydrolyzed lactones) using LC-MS .

Properties

IUPAC Name |

3-phenylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDASZYFUIDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319004 | |

| Record name | 3-Phenyl-1H-isochromen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4809-08-9 | |

| Record name | NSC338456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-isochromen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-1H-2-BENZOPYRAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.